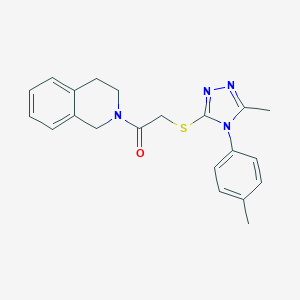![molecular formula C20H26N2O3S B427039 N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B427039.png)
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide typically involves the following steps:
Formation of the Sulfonyl Chloride: The synthesis begins with the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Amidation Reaction: The sulfonamide intermediate is then reacted with 2,6-diethylphenylamine under suitable conditions to form the desired compound.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound.
化学反応の分析
Types of Reactions
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
科学的研究の応用
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and toxicity.
作用機序
The mechanism of action of N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to therapeutic effects. Additionally, the compound may interact with cellular pathways involved in inflammation or microbial growth.
類似化合物との比較
Similar Compounds
- N-(2,6-diethylphenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanamide
- N-(2,6-diethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide
- N-(2,6-diethylphenyl)-2-{[(4-bromophenyl)sulfonyl]amino}propanamide
Uniqueness
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical agent compared to similar compounds with different substituents on the aromatic ring.
特性
分子式 |
C20H26N2O3S |
|---|---|
分子量 |
374.5g/mol |
IUPAC名 |
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-5-16-8-7-9-17(6-2)19(16)21-20(23)15(4)22-26(24,25)18-12-10-14(3)11-13-18/h7-13,15,22H,5-6H2,1-4H3,(H,21,23) |
InChIキー |
UURDJCMTCYBHBR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-Dichlorophenyl)amino]-2-oxoethyl 4-cyano-2-fluorobenzoate](/img/structure/B426957.png)
![N-(4-ethylphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426959.png)

![N-(4-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426961.png)
![N-(4-methylphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426963.png)

![N-(3,4-dimethylphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426968.png)
![N-(2-furylmethyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426969.png)
![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-cyano-2-fluorobenzoate](/img/structure/B426971.png)

![3-[4-(cyclohexylsulfamoyl)phenyl]-N-(3-methoxypropyl)propanamide](/img/structure/B426976.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide](/img/structure/B426978.png)
![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B426979.png)
